1-Hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is a compound classified within the family of benzo[c]chromen-6-one derivatives. This compound is characterized by its unique structural features, including a hydroxyl group and a methyl group attached to a tetrahydrobenzo[c]chromen-6-one core. These structural components contribute significantly to its diverse biological activities and potential therapeutic applications. The compound's chemical identity is associated with the CAS number 19815-03-3, and it has been identified in various scientific studies for its pharmacological properties and synthetic routes.
The synthesis of 1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one typically involves cyclization reactions of suitable precursors under specific conditions. One established method includes the use of acetophenones and coumarin derivatives, which undergo cyclization facilitated by catalysts such as phosphorus oxychloride. This approach allows for the formation of the desired compound through controlled reaction pathways.
In industrial settings, large-scale synthesis may employ continuous flow reactors and automated platforms to enhance efficiency and scalability. These methods improve production rates while maintaining consistency in the final product quality .
The molecular structure of 1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one can be represented by its InChI string: InChI=1S/C14H14O3/c1-8-6-11(15)13-9-4-2-3-5-10(9)14(16)17-12(13)7-8/h6-7,15H,2-5H2,1H3
. The compound exhibits a complex arrangement that includes:
The chemical formula is , indicating the presence of carbon, hydrogen, and oxygen atoms in specific ratios .
1-Hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is known to undergo several chemical reactions:
Reactions typically involve reagents such as:
These reactions are performed under controlled conditions to ensure high selectivity and yield of desired products .
The mechanism of action for 1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one involves its interaction with biological targets that may include enzymes or receptors relevant to therapeutic effects. The presence of the hydroxyl group enhances its ability to participate in hydrogen bonding with biological macromolecules, potentially leading to modulation of enzyme activity or receptor signaling pathways.
Research indicates that compounds within this class may exhibit neuroprotective properties and could be explored for their roles in treating neurodegenerative diseases such as Alzheimer's disease .
1-Hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one is typically characterized by:
The compound's chemical properties include:
Relevant data on melting points or boiling points are generally obtained during experimental synthesis processes and may vary based on purity .
The scientific applications of 1-hydroxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one span various fields:
CAS No.: 73715-37-4
CAS No.: 13966-05-7
CAS No.: 467-14-1
CAS No.: 55658-55-4
CAS No.: 70714-77-1
CAS No.: 56219-03-5